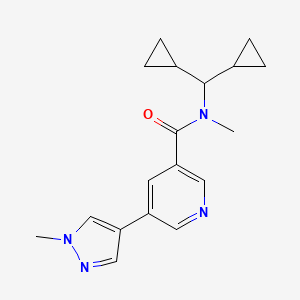
N-(dicyclopropylmethyl)-N-methyl-5-(1-methylpyrazol-4-yl)pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(dicyclopropylmethyl)-N-methyl-5-(1-methylpyrazol-4-yl)pyridine-3-carboxamide, also known as DPA-714, is a selective ligand for the translocator protein (TSPO) that is expressed in the outer mitochondrial membrane of various cell types. The TSPO has been implicated in a wide range of physiological processes, including cholesterol transport, steroidogenesis, apoptosis, and inflammation. DPA-714 has been used extensively in scientific research to investigate the role of TSPO in various diseases and conditions.
Wirkmechanismus
N-(dicyclopropylmethyl)-N-methyl-5-(1-methylpyrazol-4-yl)pyridine-3-carboxamide binds selectively to the TSPO, which is expressed in the outer mitochondrial membrane of various cell types. The TSPO has been implicated in a wide range of physiological processes, including cholesterol transport, steroidogenesis, apoptosis, and inflammation. The exact mechanism of action of N-(dicyclopropylmethyl)-N-methyl-5-(1-methylpyrazol-4-yl)pyridine-3-carboxamide is not fully understood, but it is believed to modulate the activity of the TSPO and affect downstream signaling pathways.
Biochemical and Physiological Effects:
N-(dicyclopropylmethyl)-N-methyl-5-(1-methylpyrazol-4-yl)pyridine-3-carboxamide has been shown to have a wide range of biochemical and physiological effects, including reducing inflammation, promoting neuroprotection, and modulating the immune response. N-(dicyclopropylmethyl)-N-methyl-5-(1-methylpyrazol-4-yl)pyridine-3-carboxamide has also been shown to have anxiolytic and antidepressant effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(dicyclopropylmethyl)-N-methyl-5-(1-methylpyrazol-4-yl)pyridine-3-carboxamide in scientific research is its selectivity for the TSPO, which allows researchers to investigate the role of this protein in various diseases and conditions. However, one limitation of using N-(dicyclopropylmethyl)-N-methyl-5-(1-methylpyrazol-4-yl)pyridine-3-carboxamide is its relatively low affinity for the TSPO, which can limit its effectiveness in certain experiments.
Zukünftige Richtungen
There are many future directions for research involving N-(dicyclopropylmethyl)-N-methyl-5-(1-methylpyrazol-4-yl)pyridine-3-carboxamide and the TSPO. Some possible areas of investigation include the role of TSPO in neurodegenerative diseases, the development of more selective ligands for the TSPO, and the use of TSPO ligands as diagnostic tools for various diseases and conditions. Additionally, further research is needed to fully understand the mechanism of action of N-(dicyclopropylmethyl)-N-methyl-5-(1-methylpyrazol-4-yl)pyridine-3-carboxamide and its effects on downstream signaling pathways.
Synthesemethoden
N-(dicyclopropylmethyl)-N-methyl-5-(1-methylpyrazol-4-yl)pyridine-3-carboxamide can be synthesized using a multi-step process that involves the reaction of 3-cyanopyridine with 1-methyl-4-(4-methylphenyl)-1H-pyrazole in the presence of a base to form the corresponding pyrazole-carboxylic acid. This acid can then be converted to the corresponding acid chloride and reacted with N-methyl-N-(dicyclopropylmethyl)amine to form N-(dicyclopropylmethyl)-N-methyl-5-(1-methylpyrazol-4-yl)pyridine-3-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-(dicyclopropylmethyl)-N-methyl-5-(1-methylpyrazol-4-yl)pyridine-3-carboxamide has been used extensively in scientific research to investigate the role of TSPO in various diseases and conditions. TSPO has been implicated in a wide range of physiological processes, including cholesterol transport, steroidogenesis, apoptosis, and inflammation. N-(dicyclopropylmethyl)-N-methyl-5-(1-methylpyrazol-4-yl)pyridine-3-carboxamide has been used to study the role of TSPO in neuroinflammation, Alzheimer's disease, Parkinson's disease, multiple sclerosis, and cancer.
Eigenschaften
IUPAC Name |
N-(dicyclopropylmethyl)-N-methyl-5-(1-methylpyrazol-4-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O/c1-21-11-16(10-20-21)14-7-15(9-19-8-14)18(23)22(2)17(12-3-4-12)13-5-6-13/h7-13,17H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYGULIRSQPXMPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC(=CN=C2)C(=O)N(C)C(C3CC3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(dicyclopropylmethyl)-N-methyl-5-(1-methylpyrazol-4-yl)pyridine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Cyclopropyl-[2-[1-(5-propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-4-yl]azepan-1-yl]methanone](/img/structure/B7574190.png)
![[2-[(Dimethylamino)methyl]piperidin-1-yl]-pyridin-2-ylmethanone](/img/structure/B7574192.png)



![5,7-Dimethyl-2-[[2-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]methyl]imidazo[1,2-a]pyrimidine](/img/structure/B7574226.png)
![5-Propyl-3-[(4-pyridazin-3-yl-1,4-diazepan-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7574235.png)
![[4-(2-Hydroxypropyl)piperazin-1-yl]-(7-methoxy-3-methyl-1-benzofuran-2-yl)methanone](/img/structure/B7574241.png)
![N-[4-fluoro-3-(methylcarbamoyl)phenyl]-3-azaspiro[5.5]undecane-3-carboxamide](/img/structure/B7574245.png)
![1-(3,4-Difluorophenyl)-2-[2-(4-methylpyrazol-1-yl)ethylamino]ethanol](/img/structure/B7574266.png)
![[4-(2-Hydroxybutyl)piperazin-1-yl]-(3-methoxy-4-methylphenyl)methanone](/img/structure/B7574271.png)

![N-(8-cyano-1,4-dioxaspiro[4.5]decan-8-yl)-6-ethylsulfanylpyridine-3-carboxamide](/img/structure/B7574286.png)
![N-[1-(2,4-difluorophenyl)pyrrolidin-3-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B7574293.png)